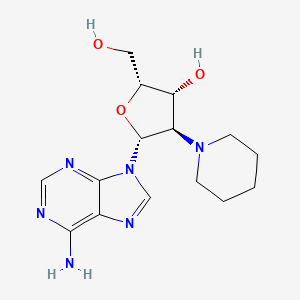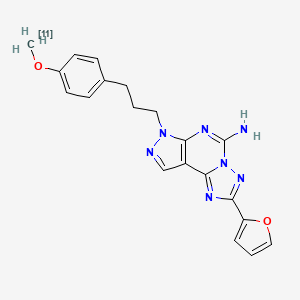
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential assembly through condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
The compound “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, heterocyclic compounds like this one are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. They may be used in assays to investigate biological pathways and mechanisms.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Researchers may study their pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate their suitability as drug candidates.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, dyes, and agrochemicals. Its unique properties can be harnessed to create products with specific functionalities and performance characteristics.
Mechanism of Action
The mechanism of action of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, triazole, and pyrimidine rings. Examples include:
- 7H-Pyrazolo(4,3-d)pyrimidine
- 1,2,4-Triazolo(1,5-a)pyrimidine
- 5-Amino-1H-pyrazole
Uniqueness
The uniqueness of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” lies in its specific combination of ring systems and functional groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
316173-59-8 |
|---|---|
Molecular Formula |
C20H19N7O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-10-[3-(4-(111C)methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)/i1-1 |
InChI Key |
AEULVFLPCJOBCE-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]OC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



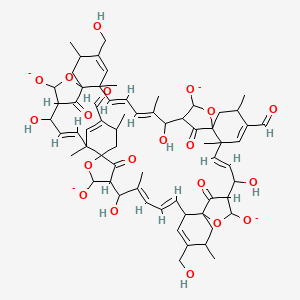
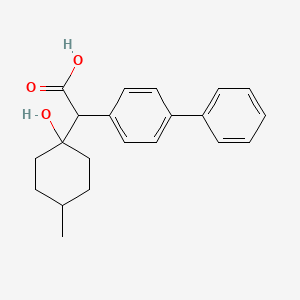
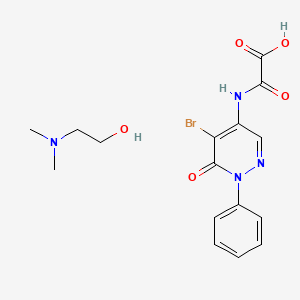

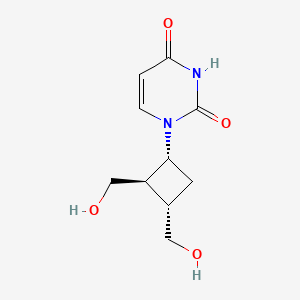
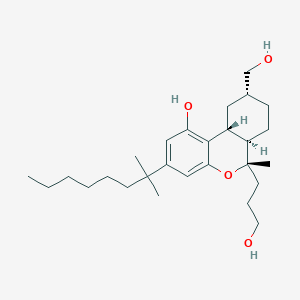
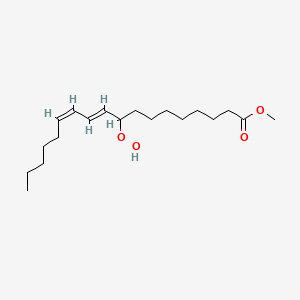
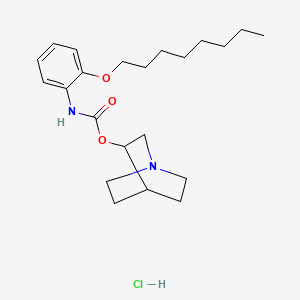



![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
